molecular formula C15H21NO2 B4502646 N-[4-(cyclopentyloxy)phenyl]-2-methylpropanamide

N-[4-(cyclopentyloxy)phenyl]-2-methylpropanamide

Cat. No.: B4502646
M. Wt: 247.33 g/mol
InChI Key: FUNSGKRYQLXIEG-UHFFFAOYSA-N
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Description

N-[4-(cyclopentyloxy)phenyl]-2-methylpropanamide is a useful research compound. Its molecular formula is C15H21NO2 and its molecular weight is 247.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 247.157228913 g/mol and the complexity rating of the compound is 264. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research has focused on synthesizing various functionalized derivatives of amino acids, including compounds related to N-[4-(cyclopentyloxy)phenyl]-2-methylpropanamide. For example, functionalized amino acid derivatives have been synthesized and evaluated for their in vitro cytotoxicity against human cancer cell lines, highlighting their potential as new pharmacophores for designing anticancer agents (Kumar et al., 2009). This research demonstrates the application of these compounds in drug discovery, specifically in the development of novel anticancer therapies.

Biological Activities and Applications

  • Anticancer Properties

    Some compounds structurally related to this compound have shown interesting cytotoxicity in ovarian and oral cancer cell lines, indicating their potential utility in cancer treatment (Kumar et al., 2009). These findings suggest that the chemical framework of these compounds can be utilized to design more effective anticancer drugs.

  • Molecular Docking Studies

    Quantum mechanical, spectroscopic, and molecular docking studies have been carried out on compounds like N-[4-cyano-3-(trifluoromethyl) phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide, demonstrating their interaction with biological targets such as proteins involved in prostate cancer (Chandralekha et al., 2019). These studies provide insights into the mechanism of action of these compounds and their potential therapeutic applications.

  • Phenylpropanoids' Biological Properties

    Phenylpropanoids, which share a similar phenylpropane core with this compound, have been studied for their biological properties. For instance, phenylpropanoid glycosides have been shown to induce heme oxygenase 1 gene expression in human keratinocyte cell lines, suggesting their role in skin protection by induction of phase II cytoprotective capabilities (Sgarbossa et al., 2012).

Properties

IUPAC Name

N-(4-cyclopentyloxyphenyl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-11(2)15(17)16-12-7-9-14(10-8-12)18-13-5-3-4-6-13/h7-11,13H,3-6H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNSGKRYQLXIEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)OC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.